Home > Products > Screening Compounds P28813 > Sulfadimethoxine
Sulfadimethoxine - 122-11-2

Sulfadimethoxine

Catalog Number: EVT-282726
CAS Number: 122-11-2
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfadimethoxine, chemically known as N1-(2,6-dimethoxy-4-pyrimidinyl)sulfanilamide, is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily recognized for its long-acting properties, distinguishing it from earlier generations of sulfonamides. [, , ] Sulfadimethoxine has been widely employed in scientific research to investigate its pharmacokinetic behavior in various species, its impact on bacterial populations, and its potential environmental fate. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Sulfadimethoxine comprises a sulfanilamide moiety linked to a 2,6-dimethoxy-4-pyrimidinyl group. [, ] Specific structural data, such as bond lengths and angles, are not discussed in the provided papers.

N4-Acetylsulfadimethoxine

Compound Description: N4-Acetylsulfadimethoxine is a major metabolite of sulfadimethoxine in humans and some other species. It is formed through the acetylation of the N4-amino group of sulfadimethoxine, a process primarily mediated by hepatic N-acetyltransferases. []

Relevance: N4-Acetylsulfadimethoxine is less soluble than sulfadimethoxine and can precipitate in the urine, potentially leading to crystalluria. It also exhibits reduced antibacterial activity compared to the parent compound, sulfadimethoxine. []

Sulfadimethoxine-N-glucuronide

Compound Description: Sulfadimethoxine-N-glucuronide is a water-soluble metabolite of sulfadimethoxine formed in the liver via glucuronidation. This conjugation reaction significantly increases the water solubility of the drug, facilitating its elimination in the urine. []

Relevance: Sulfadimethoxine-N-glucuronide, specifically identified as sulfadimethoxine-N1-β-D-glucopyranoside or its lactone form, was discovered in human urine along with sulfadimethoxine and N4-acetylsulfadimethoxine. This emphasizes the various metabolic pathways of sulfadimethoxine in the human body. []

Sulfadimethoxine-N1-methyl-(tri-O-acetyl-β-D-glucopyranosid)uronate-N4-acetate

Compound Description: Sulfadimethoxine-N1-methyl-(tri-O-acetyl-β-D-glucopyranosid)uronate-N4-acetate is a methyl acetyl derivative of sulfadimethoxine-N-glucuronide. []

Relevance: This compound confirms the identification of the glucuronide metabolite of sulfadimethoxine and further illustrates the complex metabolism of sulfadimethoxine. []

Ormetoprim

Compound Description: Ormetoprim (2,4-diamino-5-[4,5-dimethoxy-2-methylbenzyl] pyrimidine) is a diaminopyrimidine derivative that acts as a dihydrofolate reductase inhibitor. It exhibits synergistic antibacterial activity when combined with sulfadimethoxine. [, , , , , , , ]

Relevance: Ormetoprim enhances the antibacterial activity of sulfadimethoxine by blocking a different step in the folic acid synthesis pathway of bacteria. The combination of sulfadimethoxine and ormetoprim, often marketed under brand names like Rofenaid®, exhibits a broader spectrum of activity and improved efficacy compared to either drug alone. [, , , , , , , ]

Sulfamethoxazole

Compound Description: Sulfamethoxazole is another sulfonamide antibiotic that shares structural similarities with sulfadimethoxine. It is often used in combination with trimethoprim. []

Relevance: Sulfamethoxazole, like sulfadimethoxine, inhibits bacterial dihydrofolate synthase. While both belong to the sulfonamide class, they exhibit differences in pharmacokinetic properties, such as elimination half-life and protein binding. []

Sulfalene

Compound Description: Sulfalene is a long-acting sulfonamide antibiotic with a structure similar to sulfadimethoxine. [, ]

Trimethoprim

Compound Description: Trimethoprim is a diaminopyrimidine antibacterial agent that inhibits bacterial dihydrofolate reductase. It is commonly used in combination with sulfamethoxazole. []

Relevance: Trimethoprim, similar to ormetoprim, acts synergistically with sulfonamides like sulfadimethoxine. They target different enzymes in the same metabolic pathway, leading to enhanced antibacterial efficacy. []

Other Sulfonamides

Compound Description: The papers reference other sulfonamide antibiotics without specifically naming them. []

Relevance: This broader category highlights the extensive use and research on sulfonamide antibiotics, a class to which sulfadimethoxine belongs. These compounds share a common pharmacophore responsible for their antibacterial activity. []

Source and Classification

Sulfadimethoxine is derived from the sulfonamide class of antibiotics, which are synthetic derivatives of para-aminobenzoic acid. This compound is classified under the broader category of antimicrobial agents. It has been approved for use in various countries, including Russia, for treating infections caused by susceptible bacteria .

Synthesis Analysis

The synthesis of sulfadimethoxine typically involves the reaction of 2,6-dimethoxy-4-aminopyrimidine with p-aminobenzenesulfonamide. The following steps outline a common synthetic route:

  1. Starting Materials: The synthesis begins with 2,6-dimethoxy-4-aminopyrimidine and p-aminobenzenesulfonamide.
  2. Reaction Conditions: The reaction is usually conducted in an acidic medium, often using hydrochloric acid as a catalyst.
  3. Temperature Control: Maintaining a moderate temperature (around 60–80 degrees Celsius) is crucial for optimal reaction rates and yield.
  4. Isolation and Purification: After the reaction completion, the product is isolated through crystallization or filtration, followed by purification techniques such as recrystallization or chromatography to obtain pure sulfadimethoxine .
Chemical Reactions Analysis

Sulfadimethoxine primarily participates in reactions that involve its interaction with bacterial enzymes, particularly those involved in folate synthesis. Key reactions include:

  1. Inhibition of Dihydropteroate Synthase: Sulfadimethoxine acts as a competitive inhibitor against para-aminobenzoic acid (PABA), preventing its conversion into dihydropteroate.
  2. Formation of Dihydrofolic Acid: By inhibiting the synthesis pathway, sulfadimethoxine reduces the availability of dihydrofolate, subsequently affecting nucleic acid synthesis in bacteria.

These reactions underline its mechanism as an antibiotic agent .

Mechanism of Action

The mechanism of action for sulfadimethoxine involves its role as a competitive inhibitor in the bacterial folate synthesis pathway:

  1. Competitive Inhibition: Sulfadimethoxine mimics PABA, allowing it to bind to dihydropteroate synthase.
  2. Disruption of Folate Production: This binding prevents the formation of dihydropteroate, leading to a decrease in folate levels necessary for DNA and RNA synthesis.
  3. Bacteriostatic Effect: As a result, sulfadimethoxine exhibits bacteriostatic properties, inhibiting bacterial growth without directly killing them .
Physical and Chemical Properties Analysis

Sulfadimethoxine possesses several notable physical and chemical properties:

  • Physical State: It is typically found as a white to off-white crystalline powder.
  • Solubility: The compound is soluble in water and organic solvents like ethanol but has limited solubility in non-polar solvents.
  • Melting Point: The melting point ranges between 170–175 degrees Celsius.
  • pH Stability: It exhibits stability across a pH range of approximately 5 to 8.

These properties influence its formulation and application in pharmaceuticals .

Applications

Sulfadimethoxine has several significant applications:

  1. Veterinary Medicine: It is widely used to treat bacterial infections in livestock and poultry, improving animal health and productivity.
  2. Research Applications: Recent studies have explored sulfadimethoxine derivatives for potential antitumor activity, indicating its versatility beyond traditional antibiotic use .
  3. Agricultural Use: It has been investigated for effects on plant growth regulation, demonstrating its influence on root and shoot development in various species .
Introduction to Sulfadimethoxine in Antimicrobial Research

Historical Context and Development of Sulfonamide Therapeutics

The sulfonamide class originated from Paul Ehrlich’s pioneering "magic bullet" concept, culminating in the 1909 introduction of arsphenamine for syphilis treatment [6]. The breakthrough came in 1935 with Gerhard Domagk’s discovery of Prontosil rubrum, the first commercially available sulfonamide that demonstrated efficacy against streptococcal infections in vivo. This discovery initiated the modern antibiotic era, fundamentally altering infectious disease management [1].

Sulfadimethoxine emerged as a structural refinement of early sulfonamides, specifically engineered to enhance pharmacokinetic performance:

  • Extended half-life: SDM exhibits a plasma half-life of 38–40 hours in most species due to high plasma protein binding (98%) and slow renal clearance [1].
  • Metabolic stability: Unlike earlier sulfonamides, SDM undergoes hepatic acetylation to form stable metabolites, except in dogs which excrete it primarily unchanged [1] [2].
  • Enhanced solubility: Its molecular structure (C₁₂H₁₄N₄O₄S) confers greater solubility at physiological pH than earlier sulfa drugs, reducing renal crystalluria risk [1] [4].

Table 1: Evolution of Key Sulfonamide Therapeutics

CompoundIntroduction YearKey AdvancementTherapeutic Limitation
Prontosil1935First broad-spectrum antibacterialRequires metabolic activation
Sulfanilamide1937Active parent moleculePoor solubility, renal toxicity
Sulfathiazole1940sImproved tissue penetrationHigh allergy incidence
Sulfadimethoxine1960sExtended half-life, reduced dosing frequencyEmerging resistance in target pathogens

The molecular design of SDM positions methoxy groups at the 2- and 6-positions of the pyrimidine ring, sterically hindering degradation while maintaining potent inhibition of dihydropteroate synthase – a critical enzyme in bacterial folate synthesis [1] [7]. This mechanism renders it microbiostatic against diverse Gram-positive and Gram-negative bacteria, though resistance has escalated alarmingly in Enterobacteriaceae unless combined with diaminopyrimidine synergists like ormetoprim [1] [2].

Role of Sulfadimethoxine in Veterinary and Agricultural Medicine

SDM occupies a specialized niche in veterinary pharmacopeias due to its unique pharmacological profile and regulatory status. It remains the only FDA-approved therapeutic for intestinal coccidiosis in dogs and cats, typically administered as monotherapy or in combination with ormetoprim (5:1 ratio) to broaden its spectrum [1] [2]. Its applications span multiple domains:

  • Companion Animals:
  • Primary indication: Cystoisospora infections in dogs and cats [4]
  • Soft tissue infections caused by susceptible Staphylococcus aureus and E. coli strains [2]
  • Urinary tract infections when combined with ormetoprim [1]

  • Livestock Production:

  • Bovine respiratory disease complex associated with Pasteurella spp. [9]
  • Interdigital necrobacillosis (foot rot) in cattle [9]
  • Calf diphtheria caused by Fusobacterium necrophorum [1] [9]
  • One of few sulfonamides approved for lactating dairy cattle [2]

  • Aquaculture:

  • Furunculosis control in salmonids (Aeromonas salmonicida) [2]
  • Columnaris disease management [10]

Table 2: Sulfadimethoxine Applications Across Species

Species CategoryPrimary ApplicationsResistance Concerns
Canine/FelineCoccidiosis (monotherapy), UTIs & soft tissue infections (with ormetoprim)Emerging Cystoisospora resistance; limited efficacy as coccidiostat
RuminantsBRD, foot rot, calf diphtheriaPasteurella resistance surveillance critical
PoultryFowl cholera prevention, coccidiosis controlProhibited in egg-laying hens; withdrawal periods essential
AquacultureFurunculosis controlEnvironmental contamination from medicated feed

A critical pharmacological advantage is SDM’s distribution profile: it penetrates respiratory secretions, crosses the blood-brain barrier, and achieves therapeutic concentrations in intestinal tissues – properties essential for its enteric and respiratory indications [1] [4]. However, efficacy diminishes in purulent environments where para-aminobenzoic acid (PABA) concentrations neutralize its antimetabolite action [9].

Global Usage Trends and Public Health Implications

The global SDM market reflects intensifying demands for animal protein, projected to reach $800 million by 2033 with a 5.5% CAGR, driven predominantly by Asia-Pacific's expanding livestock sector [10]. Market segmentation reveals critical usage patterns:

  • Consumption Patterns:
  • ≥98% purity grade dominates pharmaceutical applications (75% market share) [10]
  • Long-acting sulfonamides constitute 60% of SDM applications versus 35% for general antibacterials [10]
  • North America leads regional consumption (40%), though Asia-Pacific shows most rapid growth [10]

Table 3: Global Antimicrobial Usage Patterns Impacting SDM Resistance

RegionSDM Market PositionKey Resistance DriversRegulatory Posture
North AmericaDominant (40% share)High-density livestock operationsVeterinary Feed Directive restricts non-therapeutic use
EuropeDeclining (20% share)Historical AGP misuseAGP ban since 2006; strict surveillance
Asia-PacificRapid growth (30% share)Aquaculture expansion, limited wastewater treatmentVariable enforcement; emerging AMR policies
Latin AmericaEmerging (5% share)Beef/poultry export productionIncreasing monitoring; OIE standards adoption

These usage patterns intersect significantly with antimicrobial resistance (AMR) dynamics. SDM contributes to AMR through multiple pathways:

  • Selective pressure: Subtherapeutic concentrations in aquaculture and livestock systems promote sul1 and sul2 resistance gene proliferation [3] [8]
  • Environmental persistence: SDM residues in manure and wastewater maintain resistance selection in environmental Aeromonas spp., recognized as AMR indicators [8]
  • Cross-resistance: Co-selection for critically important antibiotics occurs via plasmid-mediated resistance clusters (e.g., sul-tet combinations) [3] [5]

The One Health paradigm reveals alarming transmission dynamics: untreated wastewater from pharmaceutical production contains SDM concentrations up to 10 μg/L, significantly higher than clinical settings, fostering resistance hotspots [5] [8]. Meta-analyses confirm higher resistance to aztreonam and cefepime in wastewater isolates versus clinical samples, demonstrating environmental amplification of resistance mechanisms [8].

Regulatory responses are evolving globally:

  • WHO AWaRe classification discourages "Watch" antibiotic overuse where "Access" alternatives exist [5]
  • FAO-OIE-WHO tripartite collaboration targets integrated AMR surveillance across human, animal, and environmental sectors [5]
  • Environmental Performance Index (EPI) correlates strongly with reduced AMR, emphasizing sanitation infrastructure investment [8]

Future trajectories necessitate balanced approaches: innovations in wastewater treatment, aquaculture management, and precision veterinary prescribing must counterweight production demands. With 10 million annual AMR deaths projected by 2050, SDM stewardship exemplifies the broader imperative for intersectoral antimicrobial governance [3] [5].

Properties

CAS Number

122-11-2

Product Name

Sulfadimethoxine

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

ZZORFUFYDOWNEF-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NSC 683544; NSC 683544; NSC 683544; Sulfadimethoxine; Madriqid; Madroxin

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.